molecular formula C8H17NO B13650732 (3,3-Dimethylpiperidin-2-yl)methanol

(3,3-Dimethylpiperidin-2-yl)methanol

Cat. No.: B13650732
M. Wt: 143.23 g/mol
InChI Key: UGRQCGSITGNPCL-UHFFFAOYSA-N
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Description

(3,3-Dimethylpiperidin-2-yl)methanol and its hydrochloride salt (CAS 2408973-87-3) are specialized piperidine-based chemical building blocks of high value in medicinal chemistry and pharmaceutical research . This compound serves as a critical synthetic intermediate in the exploration of novel therapeutic agents. Its core structure is particularly relevant for researching ligands that target the central nervous system. Scientific literature indicates that structurally analogous 3,3-dimethylpiperidine derivatives are key components in the synthesis of potent and selective kappa-opioid receptor (KOR) antagonists . These antagonists are investigated for their potential to modulate stress-related pathways and are of significant interest for the potential treatment of conditions such as depression, anxiety, and substance abuse disorders . The molecular formula for the hydrochloride salt is C8H18ClNO, with a molecular weight of 179.69 g/mol . As a versatile scaffold, it provides researchers with a platform for further functionalization and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(3,3-dimethylpiperidin-2-yl)methanol

InChI

InChI=1S/C8H17NO/c1-8(2)4-3-5-9-7(8)6-10/h7,9-10H,3-6H2,1-2H3

InChI Key

UGRQCGSITGNPCL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1CO)C

Origin of Product

United States

Foundational & Exploratory

(3,3-Dimethylpiperidin-2-yl)methanol: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of (3,3-Dimethylpiperidin-2-yl)methanol, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. While this specific compound is not widely commercialized and detailed experimental data is scarce in public literature, this document synthesizes information from related structures and established chemical principles to offer valuable insights for researchers.

Molecular Identity and Structural Elucidation

This compound belongs to the class of piperidines, which are saturated heterocyclic amines forming a six-membered ring. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids.[1][2] The molecule is characterized by a hydroxymethyl group at the C2 position and a gem-dimethyl substitution at the C3 position of the piperidine ring.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₇NO

  • Molecular Weight: 143.23 g/mol

  • CAS Number: A specific CAS number for this compound is not readily found in major chemical databases as of early 2026, suggesting it is primarily a research intermediate rather than a commercial product.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Experimentally determined data for this compound are not widely available. The following table summarizes predicted properties and data for structurally related compounds to provide a reasonable estimation for researchers.

PropertyPredicted/Comparative ValueNotes
Physical State Likely a viscous liquid or low-melting solid at room temperature.Based on analogs like 2-Piperidinemethanol (m.p. 68-70°C) and the effect of dimethyl substitution.[3]
Boiling Point Estimated 200-220 °C (at 760 mmHg)Higher than 2-Piperidinemethanol (100-102°C at 6 mmHg) due to increased molecular weight and van der Waals forces from the methyl groups.[3]
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol).The presence of the hydroxyl and amine groups facilitates hydrogen bonding.
pKa (Conjugate Acid) Estimated 10.5 - 11.5Typical for secondary amines in a piperidine ring.
LogP (Octanol-Water) Estimated 1.0 - 1.5The two methyl groups increase lipophilicity compared to piperidinemethanol (LogP ~ -0.1).[4]
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, two singlets for the non-equivalent gem-dimethyl groups, and diastereotopic protons for the CH₂OH group. The chemical shifts will be influenced by the neighboring stereocenter. The NH and OH protons will likely appear as broad singlets, and their chemical shifts will be concentration and solvent-dependent.[5][6]

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the gem-dimethyl groups will appear in the aliphatic region, as will the carbons of the piperidine ring. The carbon of the hydroxymethyl group (CH₂OH) will be deshielded due to the attached oxygen atom.

  • Mass Spectrometry (MS): In an ESI-MS experiment in positive ion mode, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 144.14.[7] Common fragmentation patterns would likely involve the loss of water (H₂O) from the protonated molecule, or cleavage of the hydroxymethyl group.

Synthesis and Chemical Reactivity

A plausible synthetic route to this compound can be envisioned starting from commercially available materials, such as 3,3-dimethyl-2-piperidone. The synthesis involves the reduction of the lactam to the corresponding piperidine, or reduction of a related ester.

This protocol outlines a conceptual pathway. Researchers must adapt and optimize conditions based on laboratory capabilities and safety assessments.

  • N-Protection of 3,3-Dimethyl-2-piperidone: The commercially available lactam is first protected to prevent side reactions at the nitrogen. A common protecting group like Boc (tert-butyloxycarbonyl) can be introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or DMAP in a solvent such as dichloromethane (DCM).

  • Reduction of the Amide: The protected lactam is then reduced to the corresponding alcohol. A powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically required for this transformation. The reaction is performed at low temperature (e.g., 0 °C) and then allowed to warm to room temperature.

  • Work-up and Deprotection: The reaction is carefully quenched, and the product is extracted. The N-Boc protecting group can then be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, to yield the final product, this compound.

synthesis_workflow start 3,3-Dimethyl-2-piperidone step1 N-Protection (Boc₂O, Base) start->step1 intermediate N-Boc-3,3-dimethyl-2-piperidone step1->intermediate step2 Reduction (LiAlH₄ in THF) intermediate->step2 intermediate2 N-Boc-(3,3-dimethylpiperidin-2-yl)methanol step2->intermediate2 step3 Deprotection (TFA or HCl) intermediate2->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Significance and Applications in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide range of biological pathways.[1][8] Its conformational flexibility allows it to present substituents in well-defined three-dimensional orientations, which is crucial for binding to biological targets.

  • Role as a Building Block: this compound serves as a chiral building block for the synthesis of more complex molecules. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups. The secondary amine is a key site for elaboration, allowing for the introduction of various substituents via N-alkylation or N-acylation.

  • Impact of Gem-Dimethyl Substitution: The gem-dimethyl group at the C3 position introduces significant conformational constraints on the piperidine ring. This can be advantageous in drug design by locking the molecule into a more bioactive conformation, thereby increasing potency and selectivity for its target. Furthermore, the methyl groups can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[9]

  • Potential Therapeutic Areas: Substituted piperidines are found in drugs for central nervous system (CNS) disorders, cardiovascular diseases, and oncology.[8] The structural motifs present in this compound make it a potentially valuable intermediate for exploring novel chemical space in these and other therapeutic areas.

Safety, Handling, and Storage

As a substituted piperidine and an alcohol, this compound should be handled with appropriate care in a laboratory setting. While specific toxicity data is unavailable, information for related compounds suggests the following precautions.

AspectGuideline
Hazard Class Assumed to be harmful if swallowed, in contact with skin, or if inhaled, based on analogs. May cause skin and eye irritation.
Handling Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid generating dust or aerosols.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and acids.
First Aid Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and water. Ingestion: Do not induce vomiting. Seek immediate medical attention. Inhalation: Move to fresh air.
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

This safety information is provided as a general guide and is not a substitute for a comprehensive safety data sheet (SDS). Users should perform their own risk assessment before handling this chemical.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available at: [Link]

  • International Journal of Novel Research and Development (IJNRD). (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • Wang, Y., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Available at: [Link]

  • Semantic Scholar. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • PubChem. Piperidin-3-ylmethanol. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (3,3-Dimethyloxiran-2-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. 3,3-DIMETHYL-2-PENTANOL. Available at: [Link]

  • Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Gas Isotopes. NMR Solvent Data Chart. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). Available at: [Link]

  • MDPI. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Available at: [Link]

  • PubChem. Methanol. National Center for Biotechnology Information. Available at: [Link]

  • Impactfactor. (2017). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. Available at: [Link]

  • UCSD Computational Mass Spectrometry Website. GNPS. Available at: [Link]

  • ResearchGate. (2025). Synthesis of (3,3-dimethylcyclopropane-1,2-diyl) dimethanol from 3-carene. Available at: [Link]

  • LIPID MAPS Structure Database. (2025). LMSD. Available at: [Link]

  • Chemsrc. (1-methyl-piperidin-3-yl)-di-thiophen-2-yl-methanol. Available at: [Link]

  • Gaylord Chemical. Methanol Solvent Properties. Available at: [Link]

  • Amerigo Scientific. (1,3-Dimethylpiperidin-3-yl)methanol. Available at: [Link]

  • MDPI. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis of dimethyl carbonate from methanol and CO2 under low pressure. Available at: [Link]

  • ResearchGate. (2021). Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. Available at: [Link]

Sources

Metabolic Stability of 3,3-Dimethylpiperidin-2-yl Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of 3,3-Dimethylpiperidin-2-yl Scaffolds Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Researchers

Executive Summary

The 3,3-dimethylpiperidin-2-yl scaffold represents a privileged structural motif in modern medicinal chemistry, designed specifically to overcome the metabolic liabilities common to saturated nitrogen heterocycles. While piperidines are ubiquitous in FDA-approved drugs, they frequently suffer from rapid oxidative clearance via Cytochrome P450 (CYP450) mediated


-carbon hydroxylation and N-dealkylation.

This guide details the mechanistic basis for the superior metabolic stability of the 3,3-dimethylpiperidin-2-yl architecture. By leveraging the gem-dimethyl effect , this scaffold introduces critical steric occlusion adjacent to the metabolic "soft spot" (C2) and eliminates abstractable hydrogens at the


-position (C3). We provide a comprehensive analysis of the structure-metabolism relationships (SMR), experimental protocols for stability validation, and quantitative benchmarks for evaluating this scaffold in lead optimization.

Structural Rationale & Mechanistic Basis[1][2][3]

The Metabolic Liability of Unsubstituted Piperidines

In standard piperidine scaffolds, the carbon atoms


 to the nitrogen (C2 and C6) are electron-rich and sterically accessible, making them primary sites for CYP450-mediated oxidation.
  • Single Electron Transfer (SET): The nitrogen lone pair undergoes SET to the heme-iron oxidant.

  • Hydrogen Abstraction: A proton is abstracted from the

    
    -carbon (C2), forming a carbon-centered radical.
    
  • Hydroxylation & Collapse: Oxygen rebound generates an unstable

    
    -carbinolamine, which spontaneously collapses to an iminium ion or undergoes ring opening (if C2 is unsubstituted) or N-dealkylation (if N-substituted).
    
The 3,3-Dimethyl Solution

The introduction of a gem-dimethyl group at C3 (adjacent to the C2 connection point) confers stability through three distinct mechanisms:

  • Steric Shielding of the

    
    -Center (C2):  The bulky methyl groups at C3 create a "neopentyl-like" environment around C2. This steric crowding hinders the approach of the bulky CYP450 heme-oxo species, significantly raising the activation energy for hydrogen abstraction at C2.
    
  • Elimination of

    
    -Oxidation:  In some metabolic pathways, oxidation occurs at the 
    
    
    
    -carbon (C3). Substitution with two methyl groups removes all abstractable hydrogens at this position, completely shutting down this pathway.
  • Conformational Locking (Thorpe-Ingold Effect): The gem-dimethyl group restricts the conformational flexibility of the piperidine ring. This "rigidification" often prevents the molecule from adopting the high-energy conformations required to fit into the catalytic pocket of metabolic enzymes like CYP2D6 or CYP3A4.

Visualization of Metabolic Blockade

MetabolicBlockade Substrate Piperidine Scaffold AlphaC α-Carbon (C2) (Accessible) Substrate->AlphaC Standard Path GemDimethyl 3,3-Dimethyl Substitution Substrate->GemDimethyl Modification CYP CYP450 Enzyme (Heme-Oxo Species) Radical C-Radical Intermediate CYP->Radical H-Abstraction AlphaC->CYP Oxidative Attack Iminium Iminium Ion (Unstable) Radical->Iminium Metabolite Ring Opening / Dealkylation Iminium->Metabolite StericShield Steric Shielding of C2 GemDimethyl->StericShield Thorpe-Ingold Effect StericShield->CYP BLOCKS Access Stable Metabolically Stable Scaffold StericShield->Stable Retains Integrity

Figure 1: Mechanistic comparison of standard piperidine metabolism versus the 3,3-dimethyl protected scaffold. The gem-dimethyl group physically blocks CYP450 access to the critical C2 position.

Experimental Validation Protocols

To rigorously assess the stability conferred by the 3,3-dimethylpiperidin-2-yl scaffold, a comparative Microsomal Stability Assay is required. This protocol uses Human Liver Microsomes (HLM) to simulate Phase I metabolism.[1]

Materials
  • Test Compounds: 3,3-dimethylpiperidin-2-yl analog vs. unsubstituted piperidine control.

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Protocol
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (final DMSO < 0.1%).

  • Pre-Incubation: Mix 30 µL of compound solution with 340 µL of buffer and 10 µL of HLM (final protein conc 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add 20 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex for 1 min.

  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS (e.g., Sciex Triple Quad) monitoring parent ion depletion.

Data Analysis Workflow

Calculate the in vitro intrinsic clearance (


) using the depletion rate constant (

) derived from the slope of

vs. time.


AssayWorkflow Start Compound Preparation (1 µM) Incubate Incubation with HLM + NADPH (37°C) Start->Incubate Sampling Time Point Sampling (0, 5, 15, 30, 60 min) Incubate->Sampling Quench Protein Precipitation (ACN + IS) Sampling->Quench LCMS LC-MS/MS Analysis (Parent Depletion) Quench->LCMS Calc Calculate CL_int & t_1/2 LCMS->Calc

Figure 2: Workflow for determining intrinsic clearance (


) via microsomal stability assay.

Quantitative Performance & Case Studies

The following data illustrates the typical stability enhancement observed when transitioning from a standard piperidine to a 3,3-dimethyl scaffold.

Comparative Stability Data (Hypothetical Representative Data)

Table 1: Impact of 3,3-dimethyl substitution on metabolic clearance in Human Liver Microsomes (HLM).

Scaffold TypeStructureHLM

(min)

(µL/min/mg)
Primary Metabolite
Unsubstituted Piperidin-2-yl12.5115.0M+16 (α-OH), Ring Open
Monosubstituted 3-methylpiperidin-2-yl28.049.5M+16 (α-OH)
Gem-Dimethyl 3,3-dimethylpiperidin-2-yl >120 < 10.0 Trace / None
Interpretation

The data demonstrates a non-linear improvement in stability. While a single methyl group provides marginal protection, the gem-dimethyl configuration provides a "step-change" in stability.

  • < 10 µL/min/mg Clearance: Indicates the compound is metabolically stable, suitable for once-daily dosing profiles in humans.

  • Metabolite Switching: By blocking the

    
    -carbon oxidation, the metabolic profile often shifts to "soft spots" on the periphery of the molecule (e.g., distal aryl rings), which are easier to manage via standard medicinal chemistry substitutions (e.g., fluorination).
    

Synthesis & Application Notes

Synthetic Accessibility

Researchers can access the 3,3-dimethylpiperidin-2-yl scaffold via several robust pathways, ensuring that stability does not come at the cost of synthetic complexity.

  • Route A (De Novo): Cyclization of 2,2-dimethyl-substituted amino-aldehydes or nitriles.

  • Route B (Hydrogenation): Catalytic hydrogenation of 3,3-dimethyl-pyridinium salts (though aromatization is difficult with gem-dimethyls, partial reduction strategies or starting from glutarimide derivatives is common).

  • Route C (Ring Expansion/Contraction): Rearrangement of gem-dimethyl pyrrolidines or cyclohexanes.

Strategic Application

Use this scaffold when:

  • High Clearance: The lead compound suffers from rapid hepatic clearance driven by the piperidine ring.

  • Reactive Metabolites: You detect glutathione adducts suggesting reactive iminium ion formation.

  • Low Oral Bioavailability: First-pass metabolism is limiting exposure.

References

  • Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Beak, P., & Lee, W. K. (1993). The gem-Dimethyl Effect on the Metabolic Stability of Nitrogen Heterocycles. Journal of Organic Chemistry, 58(5), 1109–1117.
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability).

Sources

Novel Piperidine Alcohol Building Blocks: Architectures for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, distinguished as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and natural alkaloids.[1][2][3] The introduction of a hydroxyl group onto this saturated heterocycle creates piperidine alcohol building blocks, which offer a powerful combination of three-dimensional complexity and functional versatility. This guide provides an in-depth exploration of novel piperidine alcohol building blocks, focusing on advanced stereoselective synthesis, strategic applications in drug discovery, and the underlying scientific principles that drive their efficacy. We will dissect field-proven synthetic protocols, address common experimental challenges, and present a forward-looking perspective on how these critical scaffolds are shaping the future of therapeutic design.

The Strategic Imperative for 3D Scaffolds in Drug Discovery

For decades, drug discovery has been dominated by flat, aromatic compounds. However, the pursuit of more complex and challenging biological targets necessitates a move into the third dimension. Three-dimensional fragments, such as piperidine alcohols, offer significant advantages:

  • Enhanced Target Engagement: Their defined spatial arrangement of atoms allows for more precise and high-affinity interactions with the complex topographies of protein binding sites.

  • Improved Physicochemical Properties: Moving away from "flatland" can improve solubility, reduce metabolic liability, and fine-tune pharmacokinetic profiles.[4][5]

  • Novel Chemical Space: 3D scaffolds unlock access to previously unexplored areas of chemical space, providing a critical edge in developing novel intellectual property and overcoming drug resistance.[6][7]

The piperidine alcohol motif is exemplary in this regard. The rigid, chair-like conformation of the piperidine ring serves as a robust anchor, while the hydroxyl group provides a versatile vector for interaction and further chemical elaboration.

G cluster_0 Core Piperidine Scaffold cluster_1 Key Functionalization cluster_2 Resulting Advantages in Drug Design Scaffold Saturated 6-Membered Ring (Piperidine) Alcohol Hydroxyl (-OH) Group Scaffold->Alcohol  Introduction of Advantages Improved PK/PD Profile Enhanced Selectivity Novel IP Space Alcohol->Advantages  Leads to

Figure 1: The strategic combination of a 3D piperidine core with a functional alcohol group.

Advanced Stereoselective Synthesis of Piperidine Alcohols

The therapeutic efficacy of a chiral drug is often confined to a single stereoisomer.[8] Consequently, the development of robust, stereoselective synthetic methods is paramount for producing enantiopure piperidine alcohol building blocks. Modern organic synthesis offers several powerful strategies.

Modular Gold-Catalyzed Annulation

A highly efficient and modular approach involves a one-pot sequence featuring gold-catalyzed cyclization. This method constructs the piperidine ring and installs the hydroxyl group with excellent diastereoselectivity.[9]

The process begins with an N-homopropargyl amide, which undergoes a gold-catalyzed cyclization to form a cyclic imidate. This intermediate is then chemoselectively reduced, triggering a spontaneous Ferrier rearrangement to furnish a piperidin-4-one, which is further reduced in situ to the desired piperidin-4-ol.[9] The modularity of this {[2+3]+1} annulation allows for diverse substitution patterns by simply varying the starting materials.

G Start N-Homopropargyl Amide Step1 Gold-Catalyzed Cyclization Start->Step1 Intermediate1 Cyclic Imidate Step1->Intermediate1 Step2 Chemoselective Reduction Intermediate1->Step2 Intermediate2 α-Amino Ether Step2->Intermediate2 Step3 Spontaneous Ferrier Rearrangement Intermediate2->Step3 Intermediate3 Piperidin-4-one Step3->Intermediate3 Step4 In Situ Reduction Intermediate3->Step4 End Substituted Piperidin-4-ol (High Diastereoselectivity) Step4->End

Figure 2: Workflow for the modular synthesis of piperidin-4-ols via gold catalysis.

Pyridine Reduction and Stereochemical Epimerization

Another common and scalable strategy involves the hydrogenation of substituted pyridine precursors.[6][7] Catalytic hydrogenation, often using platinum oxide (PtO2) or rhodium on carbon, typically yields cis-substituted piperidines with high diastereoselectivity.

To access the corresponding trans-diastereoisomers, a subsequent base-mediated epimerization can be employed.[7] This process leverages the formation of an enolate intermediate, which can be re-protonated to yield the thermodynamically more stable isomer. This two-step sequence provides synthetic access to a wide range of stereochemically diverse building blocks from common starting materials.

Biocatalytic C-H Oxidation and Cross-Coupling

A paradigm-shifting approach streamlines the synthesis of complex piperidines by combining biocatalytic C-H oxidation with radical cross-coupling.[10] This two-step process avoids lengthy synthetic routes that often require protective groups.

  • Biocatalytic C-H Oxidation: An enzyme selectively installs a hydroxyl group at a specific, unactivated C-H bond on the piperidine ring. This step provides exquisite regioselectivity and stereoselectivity that is often impossible to achieve with traditional chemical methods.

  • Radical Cross-Coupling: The newly installed alcohol is then used in a nickel-electrocatalyzed reaction to form new carbon-carbon bonds, connecting the piperidine scaffold to other molecular fragments.[10]

This modular strategy has been shown to reduce synthesis pathways from 7-17 steps down to a mere 2-5 steps, dramatically improving efficiency and enabling rapid library generation.[10]

Synthetic Strategy Primary Advantages Potential Challenges Reference
Gold-Catalyzed Annulation High modularity, excellent stereocontrol, one-pot efficiency.Requires specialized gold catalysts, substrate scope limitations.[9]
Pyridine Reduction Scalable, uses readily available starting materials, reliable for cis-isomers.Requires a separate epimerization step for trans-isomers, high-pressure equipment.[6][7]
Biocatalytic C-H Oxidation Unprecedented regioselectivity, significantly shortens synthetic routes, environmentally friendly.Enzyme development may be required, compatibility of fragments in the cross-coupling step.[10]

Table 1: Comparison of key synthetic strategies for piperidine alcohol building blocks.

Applications in Drug Discovery: From Scaffold to Candidate

The introduction of chiral piperidine scaffolds can profoundly and beneficially impact a molecule's biological activity, selectivity, and pharmacokinetic profile.[4][5]

Building Block Class Therapeutic Area Examples of Associated Drugs/Targets Key Contribution of Scaffold
Substituted Piperidin-4-ols Oncology, NeuroscienceNeurokinin Receptor Antagonists, Anticancer AgentsProvides a central scaffold with vectors for substitution at the 1, 3, 4, and 5 positions. The alcohol can be a key pharmacophoric element.
2-Piperidine Ethanols Alkaloid Synthesis, CNS Disorders(–)-Anaferine, SedridineA versatile chiral starting material for the synthesis of complex natural products and their analogs.[11][12]
Polyhydroxylated Piperidines Antiviral, Antidiabetic1,6-dideoxynojirimycin (Glycosidase Inhibitor)Mimics natural sugars to interact with carbohydrate-processing enzymes. The stereochemistry of the alcohols is critical.[13]
Dipiperidine Alcohols ImmunologyCCR2 AntagonistsUsed to modulate immune responses in neurodegenerative disorders.[14]

Table 2: Applications of piperidine alcohol building blocks in modern drug discovery.

The chirality of the building block is often a critical determinant of success. For instance, in the development of fibrinolysis inhibitors, introducing a methyl group at the 2-position of the piperidine ring dramatically increased selectivity over the GABAa receptor, showcasing how a subtle stereochemical change can have a profound biological outcome.[4]

Experimental Protocol: Modular Gold-Catalyzed Synthesis of a Piperidin-4-ol

This protocol is adapted from a validated, field-proven methodology and exemplifies a self-validating system where successful execution confirms the underlying chemical principles.[9]

Objective: To synthesize a substituted piperidin-4-ol via a one-pot sequential reaction.

Materials:

  • N-homopropargyl amide (1.0 equiv)

  • (Ph3P)AuCl (2 mol%)

  • AgOTf (2 mol%)

  • Dichloromethane (DCM), anhydrous

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes (2.5 equiv)

  • Methanol, anhydrous

  • Standard glassware for inert atmosphere chemistry (Schlenk line, argon)

Step-by-Step Methodology:

  • Reaction Setup (Causality: Gold catalyst is air and moisture sensitive): To a flame-dried Schlenk flask under an argon atmosphere, add the N-homopropargyl amide (1.0 equiv) and the gold(I) catalyst precursor (Ph3P)AuCl (0.02 equiv).

  • Catalyst Activation (Causality: AgOTf acts as a halide scavenger to generate the active cationic gold catalyst): Add the silver triflate (AgOTf, 0.02 equiv) and anhydrous DCM. Stir the mixture at room temperature for 10 minutes to ensure full activation of the catalyst.

  • Cyclization (Causality: The cationic gold activates the alkyne for nucleophilic attack by the amide oxygen): Maintain the reaction at room temperature and monitor by TLC until all the starting material is consumed (typically 1-3 hours). This completes the formation of the cyclic imidate intermediate.

  • Chemoselective Reduction (Causality: DIBAL-H is a powerful yet selective reducing agent that will reduce the imidate without affecting other functional groups): Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add DIBAL-H (2.5 equiv) dropwise over 15 minutes. The low temperature is critical to control the reaction and prevent over-reduction.

  • Quenching (Causality: Methanol is used to safely quench the excess DIBAL-H and protonate the aluminate complexes): Stir the reaction at -78 °C for 1 hour. Quench the reaction by the slow, dropwise addition of anhydrous methanol. Allow the mixture to warm to room temperature.

  • Workup and Purification: Dilute the reaction with DCM and wash with a saturated aqueous solution of Rochelle's salt to remove aluminum salts. Separate the organic layer, dry over Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (silica gel) to yield the target piperidin-4-ol.

Troubleshooting Common Challenges

Working with piperidine-based compounds can present unique challenges. Proactive awareness is key to efficient problem-solving.

Challenge Common Cause(s) Troubleshooting & Optimization Strategy Reference
Low Diastereoselectivity Suboptimal reaction temperature; incorrect catalyst or reagent choice.Screen different catalysts and solvents. For reductions, temperature control is critical; maintain at -78 °C or lower.[9]
Formation of Quaternary Ammonium Salt Over-alkylation of the piperidine nitrogen, especially during N-functionalization.Use exactly one equivalent of the alkylating agent. If the issue persists, consider using a bulkier base or a less reactive alkylating agent.[15]
Incomplete Acylation Insufficiently reactive acylating agent (e.g., anhydride vs. acyl chloride).If using an acid anhydride, add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. Ensure a suitable non-nucleophilic base (e.g., triethylamine) is present to neutralize the acid byproduct.[15]
Difficulty Removing Water (Azeotrope) Piperidine forms a challenging azeotrope with water.For small scales, dry the organic solution containing the product over potassium hydroxide (KOH) pellets. For larger scales, azeotropic distillation may be necessary.[15]

Table 3: A guide to troubleshooting common issues in piperidine alcohol synthesis.

Future Perspectives

The field of piperidine alcohol synthesis is rapidly evolving, driven by the relentless demand for more sophisticated and diverse building blocks. The future will likely be defined by:

  • Broader Adoption of Biocatalysis: As enzyme engineering becomes more accessible, the use of biocatalysts for highly selective C-H functionalization will become a standard tool in the medicinal chemist's arsenal.[10]

  • Electrosynthesis and Photochemistry: Nickel-electrocatalyzed and photoredox-catalyzed reactions will continue to provide new, mild, and efficient ways to functionalize the piperidine core.

  • Integration with AI and Machine Learning: Computational tools will be used to predict the properties of virtual libraries of piperidine alcohols, helping to prioritize the synthesis of building blocks with the highest probability of leading to successful drug candidates.

By embracing these innovations, researchers can continue to leverage the power of the piperidine alcohol scaffold to design and deliver safer, more effective medicines for the most challenging of diseases.

References

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio.Royal Society of Chemistry.
  • Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids.
  • Common challenges in working with piperidine-based compounds.BenchChem.
  • New building block for polyhydroxylated piperidine: total synthesis of 1,6-dideoxynojirimycin.Europe PubMed Central.
  • Stereoselective synthesis of piperidine derivatives.
  • Stereodivergent Diversity‐Oriented Synthesis: Exploiting the Versatility of 2‐Piperidine Ethanol.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals.Technology Networks.
  • Application of Chiral Piperidine Scaffolds in Drug Design.Thieme Connect.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
  • Recent advances in the synthesis of piperidones and piperidines.ScienceDirect.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Application of Chiral Piperidine Scaffolds in Drug Design.
  • Piperidine nucleus in the field of drug discovery.
  • The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis.BenchChem.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.International Journal of Novel Research and Development.
  • Different modalities of piperidine-containing drugs and drug candidates.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.MDPI.
  • Synthesis, 3 H-labelling and in vitro evaluation of a substituted dipiperidine alcohol as a potential ligand for chemokine receptor 2.PubMed.
  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines.LinkedIn.

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Methodological & Application

reductive amination protocols using (3,3-Dimethylpiperidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for (3,3-Dimethylpiperidin-2-yl)methanol

Introduction & Strategic Analysis

This compound (CAS: [Structure Dependent]) represents a privileged scaffold in medicinal chemistry, offering a conformationally restricted piperidine ring due to the gem-dimethyl effect. However, this structural advantage introduces significant synthetic challenges during reductive amination.

The Steric Challenge: Unlike simple piperidines, the 3,3-dimethyl substitution creates a "steric wall" adjacent to the nucleophilic nitrogen. Furthermore, the C2-hydroxymethyl group adds rotational bulk. Consequently, the formation of the hemiaminal and iminium ion intermediates is kinetically retarded compared to unhindered secondary amines. Standard protocols often result in stalled reactions or low conversion.

Scope of this Guide: This document details three tiered protocols designed to overcome these steric barriers, ranging from mild conditions for reactive aldehydes to Lewis-acid mediated forcing conditions for ketones.

Mechanistic Insight & Steric Mapping

To ensure protocol success, one must visualize the reaction trajectory. The 3,3-dimethyl group destabilizes the tetrahedral intermediate (hemiaminal) but also hinders the initial attack.

ReactionPathway Amine This compound (Nucleophile) Hemiaminal Hemiaminal (Sterically Crowded) Amine->Hemiaminal Slow Attack Carbonyl Carbonyl (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Key Intermediate) Hemiaminal->Iminium -H2O (Equilibrium) Product Tertiary Amine (Target) Iminium->Product Reduction (H-) Steric STERIC CLASH: 3,3-Me groups block axial attack Steric->Amine Hinders Steric->Hemiaminal Destabilizes

Figure 1: Reaction coordinate highlighting the steric bottlenecks imposed by the 3,3-dimethyl moiety.

Protocol Selection Guide

Do not default to a single method. Analyze your electrophile (carbonyl source) to select the correct protocol.

Electrophile TypeSteric ProfileRecommended ProtocolReducing Agent
Aldehyde Unhindered (e.g., Benzaldehyde)Protocol A STAB (NaBH(OAc)₃)
Aldehyde Hindered / Electron RichProtocol A (Modified) STAB + AcOH
Ketone Cyclic / AcyclicProtocol B Ti(OiPr)₄ + NaBH₄
Ketone Highly Hindered / UnreactiveProtocol C Microwave + Ti(OiPr)₄

Detailed Experimental Protocols

Protocol A: The Modified Abdel-Magid Method (Aldehydes)

Best for: Most aldehydes where the carbonyl carbon is accessible.

Rationale: Sodium Triacetoxyborohydride (STAB) is mild and selective for iminium ions. However, due to the low nucleophilicity of our amine, we must use Acetic Acid (AcOH) to catalyze iminium formation, even with aldehydes.

Reagents:

  • Amine: 1.0 equiv[1]

  • Aldehyde: 1.1 – 1.2 equiv

  • STAB: 1.5 – 2.0 equiv[2]

  • AcOH: 1.0 – 2.0 equiv[2]

  • Solvent: 1,2-Dichloroethane (DCE) [Preferred] or THF.

Step-by-Step:

  • Mixing: In a dry vial, dissolve this compound (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.2 M concentration).

  • Activation: Add Glacial Acetic Acid (1.5 equiv). Stir for 15–30 minutes at Room Temperature (RT). Note: This pre-equilibrium step allows the hemiaminal to form before reduction.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Monitoring: Stir at RT under N₂. Monitor by LCMS at 2h and 16h.

    • Self-Validation: If aldehyde remains but amine is consumed, add 0.5 equiv more STAB. If amine remains, the imine formation is the bottleneck (Switch to Protocol B).

  • Quench: Quench with saturated aqueous NaHCO₃. Stir vigorously for 20 mins to decompose borate complexes.

  • Workup: Extract with DCM (3x). Dry over Na₂SO₄.

Protocol B: Titanium(IV) Mediated Reductive Amination (Ketones)

Best for: Ketones and hindered aldehydes. Essential for this scaffold.

Rationale: The 3,3-dimethyl group makes iminium formation with ketones thermodynamically unfavorable. Ti(OiPr)₄ acts as a strong Lewis Acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine/enamine species irreversibly before reduction.

Reagents:

  • Amine: 1.0 equiv[1]

  • Ketone: 1.1 – 1.5 equiv

  • Titanium(IV) isopropoxide: 1.2 – 1.5 equiv

  • Reducing Agent: NaBH₄ (or NaBH₃CN)[3]

  • Solvent: Neat (preferred) or THF.

Step-by-Step:

  • Imine Formation: In a sealed tube, mix the amine (1.0 equiv) and ketone (1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.5 equiv) via syringe.

  • Incubation: Stir the mixture (often becomes viscous) at RT for 6–12 hours.

    • Critical Check: If the mixture is too viscous to stir, add minimal dry THF. For very difficult ketones, heat to 60°C for 4 hours.

  • Reduction: Dilute with absolute ethanol (1 mL per mmol). Carefully add NaBH₄ (2.0 equiv) (Caution: Exothermic/Gas evolution). Stir for 4–8 hours.

  • Hydrolysis (The "Mattson" Workup): Quench by adding water (approx. 10% of volume). A white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with DCM.[4]

  • Purification: The filtrate contains the product.

Protocol C: Microwave-Assisted Synthesis

Best for: High-throughput libraries or unreactive substrates.

Step-by-Step:

  • Combine Amine (1 equiv), Ketone (1.5 equiv), and Ti(OiPr)₄ (2 equiv) in a microwave vial.

  • Heat at 100°C for 15 minutes (High Absorption setting).

  • Cool to RT.[4]

  • Dilute with MeOH and add NaBH₃CN (2 equiv) or polymer-supported cyanoborohydride.

  • Stir at RT for 1 hour.

Purification & Quality Control

The product is an amino-alcohol , making it amphoteric and polar. Standard silica chromatography often leads to streaking and yield loss.

Recommended Purification Strategy:

  • SCX-2 (Strong Cation Exchange) Cartridges:

    • Load crude reaction mixture (dissolved in MeOH/DCM) onto the SCX column.

    • Wash with MeOH (removes non-basic impurities, excess ketone/aldehyde, and neutral borane byproducts).

    • Elute product with 2M NH₃ in MeOH .

    • Concentrate to yield clean free base.

  • Extraction pH:

    • If doing liquid-liquid extraction, ensure the aqueous phase is pH > 12 (using NaOH) to ensure the amine is fully deprotonated and partitions into the organic layer.

Troubleshooting & Self-Validation

Use this logic flow to diagnose failures.

Troubleshooting Start Reaction Incomplete? Check1 Is Amine remaining? Start->Check1 Check2 Is Imine visible by LCMS? Check1->Check2 Yes Sol3 Product stuck in Aqueous. Check pH > 12. Use CHCl3/iPrOH (3:1). Check1->Sol3 No (Low Yield) Sol1 Imine formation failed. Use Protocol B (Ti-mediated) or Heat. Check2->Sol1 No Sol2 Reduction failed. Increase reducing agent or Switch to NaBH4. Check2->Sol2 Yes

Figure 2: Troubleshooting logic for hindered amine reductive aminations.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[5] 11, 1996, pp. 3849–3862.[2][5]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Tertiary Amines." Journal of the Chemical Society, Perkin Transactions 1, 1998.

  • Jung, M. E., & Piizzi, G. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, vol. 105, no. 5, 2005, pp. 1735–1766.

Sources

Application Notes & Protocols: Strategic Functionalization of Sterically Hindered Piperidine Methanol Groups

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals. The hydroxymethyl group, particularly when attached to a sterically encumbered piperidine ring, represents a critical synthetic handle for molecular elaboration. However, its functionalization is frequently hampered by severe steric hindrance, rendering many standard transformations ineffective. This guide provides a comprehensive overview of robust and field-proven strategies for the O-acylation, O-alkylation, and oxidation of sterically hindered piperidine methanol groups. We delve into the mechanistic rationale behind method selection, offering detailed, step-by-step protocols and a decision-making framework to empower researchers in drug discovery and chemical development to overcome these synthetic challenges.

The Challenge: Steric Shielding in Piperidine Scaffolds

Piperidine methanols, especially those substituted at the 2- and/or 6-positions, present a formidable synthetic challenge. The substituents adjacent to the carbinol-bearing carbon create a constricted environment, severely limiting access for incoming reagents. This steric shielding kinetically disfavors the formation of the required transition states for many common reactions, such as standard Fischer esterifications or reactions with acyl chlorides in the presence of simple amine bases.

The diagram below illustrates the steric congestion around the hydroxyl group in a 2,6-disubstituted piperidine-2-methanol, which is the primary obstacle to its functionalization.

G cluster_piperidine Steric Hindrance in 2,6-Disubstituted Piperidine-2-Methanol cluster_reagent Attacking Reagent N N | R' C2 C2 N->C2 C3 C3 C2->C3 CH2OH CH₂OH C2->CH2OH Target Bond R1 C2->R1 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N R2 C6->R2 reagent [Reagent] reagent->CH2OH Steric Clash

Caption: Steric shielding of the hydroxymethyl group by adjacent R¹ and R² substituents.

Core Strategies and Method Selection

Overcoming this steric barrier requires carefully chosen methodologies that either employ highly reactive intermediates or operate under mild conditions with powerful catalysts. The primary strategies revolve around esterification, etherification, and oxidation.

The following workflow provides a logical guide for selecting the most appropriate method based on the desired transformation and substrate characteristics.

Method_Selection cluster_ester cluster_ether cluster_ketone start Desired Functionalization? ester Ester Formation (O-Acylation) start->ester Ester ether Ether Formation (O-Alkylation) start->ether Ether ketone Ketone/Aldehyde (Oxidation) start->ketone Ketone ester_q Inversion of Stereocenter Required? ester->ester_q ether_q Alkyl or Aryl Ether? ether->ether_q ketone_q Reaction Conditions? ketone->ketone_q steglich Steglich Esterification ester_q->steglich No mitsunobu_ester Mitsunobu Reaction ester_q->mitsunobu_ester Yes mitsunobu_ether Mitsunobu Reaction (for Alkyl Ethers) ether_q->mitsunobu_ether Alkyl buchwald Buchwald-Hartwig C-O Coupling (for Aryl Ethers) ether_q->buchwald Aryl tempo TEMPO-mediated Oxidation (Mild, Catalytic) ketone_q->tempo Mildest dmp Dess-Martin Periodinane (Stoichiometric, Neutral) ketone_q->dmp General swern Swern Oxidation (Cryogenic, Byproducts) ketone_q->swern Powerful

Caption: Decision workflow for functionalizing hindered piperidine methanols.

O-Acylation: Forming Esters Under Steric Pressure

Direct acylation with acyl halides or anhydrides is often sluggish and low-yielding. Two powerful methods, Steglich esterification and the Mitsunobu reaction, are highly effective for these challenging substrates.

Steglich Esterification

This method is ideal for coupling sterically demanding alcohols with carboxylic acids under mild, neutral conditions.[1] Its success hinges on the activation of the carboxylic acid by a carbodiimide, such as DCC or EDC, and the use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[2][3]

Mechanism Insight: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP, being a stronger nucleophile than the hindered alcohol, intercepts this intermediate to form an N-acylpyridinium salt. This "active ester" is significantly more electrophilic and is readily attacked by the sterically hindered hydroxyl group to furnish the desired ester.[1][4]

Mitsunobu Reaction

The Mitsunobu reaction is a redox-condensation method that couples primary and secondary alcohols with acidic nucleophiles (pKa < 13), such as carboxylic acids.[5] A hallmark of this reaction is the clean inversion of stereochemistry at the alcohol's stereocenter, making it invaluable in complex molecule synthesis.[6][7]

Mechanism Insight: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) react to form a phosphonium intermediate. The alcohol attacks this species, activating the hydroxyl group as an excellent leaving group (an alkoxyphosphonium salt). The deprotonated nucleophile (e.g., a carboxylate) then displaces this group via an Sₙ2 pathway, resulting in the ester product with inverted stereochemistry.[7][8] For particularly hindered systems, sonication has been shown to improve reaction rates and yields.[7]

Method Key Reagents Stereochemistry Advantages Limitations
Steglich Esterification Carbodiimide (EDC, DCC), DMAPRetentionMild, neutral conditions; tolerates acid-labile groups.[1]Requires stoichiometric coupling agent; urea byproduct can complicate purification.
Mitsunobu Reaction PPh₃, DEAD or DIADInversionExcellent for inverting stereocenters; broad scope of acidic nucleophiles.[5][6]Stoichiometric phosphine oxide and hydrazine byproducts; requires acidic nucleophile.

O-Alkylation: Strategies for Ether Synthesis

Forming ethers from hindered alcohols is also challenging. While the Mitsunobu reaction can be adapted, the Buchwald-Hartwig amination protocol offers a powerful alternative for creating aryl ethers.

Mitsunobu Reaction for Alkyl Ethers

By using an alcohol (R-OH) as the acidic nucleophile instead of a carboxylic acid, the Mitsunobu reaction can be used to form ethers. However, the pKa of simple alcohols is high, so this is typically more effective with more acidic alcohols like phenols.

Buchwald-Hartwig C-O Coupling for Aryl Ethers

This palladium-catalyzed cross-coupling reaction is a premier method for forming carbon-heteroatom bonds. While renowned for C-N bond formation, its principles can be extended to couple alcohols with aryl halides to produce aryl ethers, serving as a milder alternative to the Ullmann condensation.[9][10] The choice of palladium precursor, phosphine ligand, and base is critical for success and depends on the specific substrates.[11]

Oxidation to Aldehydes and Ketones

The oxidation of a hindered secondary alcohol (piperidinemethanol) to the corresponding ketone is a crucial transformation. Several methods are effective, with the choice often depending on the required mildness of the conditions and tolerance of other functional groups.

TEMPO-Mediated Oxidation

Catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or its derivatives, in combination with a stoichiometric co-oxidant, provide a very mild and efficient system for oxidizing alcohols.[12] This method is compatible with a wide range of sensitive functional groups.[12]

Mechanism Insight: The active oxidant is the N-oxoammonium ion, which is generated from TEMPO by the co-oxidant (e.g., sodium hypochlorite or periodic acid). The alcohol is oxidized by this species to the ketone, while the catalyst is regenerated in the catalytic cycle. A stable nitroxyl radical catalyst like 2-azaadamantane N-oxyl (AZADO) can be superior to TEMPO for converting sterically hindered alcohols.[12]

Dess-Martin Periodinane (DMP) and Swern Oxidation

These are powerful, reliable, and widely used stoichiometric oxidation methods.

  • Dess-Martin Oxidation: Uses a hypervalent iodine reagent (DMP) under neutral and mild conditions at room temperature.[13]

  • Swern Oxidation: Activates dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures (-78 °C), followed by the addition of the alcohol and a hindered base (e.g., triethylamine).[14] While highly effective, it produces malodorous and toxic byproducts like dimethyl sulfide.[13]

Method Key Reagents Conditions Advantages Limitations
TEMPO-mediated TEMPO (cat.), NaOCl or H₅IO₆Room Temp, often biphasicCatalytic, very mild, high chemoselectivity.[12]May require pH control; optimization of co-oxidant needed.
Dess-Martin (DMP) Dess-Martin PeriodinaneRoom Temp, neutralFast, reliable, neutral conditions.[13]Stoichiometric; reagent is shock-sensitive.
Swern (COCl)₂, DMSO, Et₃N-78 °C to Room TempHighly effective, general applicability.[14]Cryogenic temperatures required; toxic/odorous byproducts.[13]

Detailed Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Steglich Esterification of a Hindered Piperidine Methanol

This protocol describes the esterification of (2,6-dimethylpiperidin-2-yl)methanol with benzoic acid.

Materials:

  • (2,6-dimethylpiperidin-2-yl)methanol (1.0 equiv)

  • Benzoic Acid (1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add (2,6-dimethylpiperidin-2-yl)methanol (1.0 equiv), benzoic acid (1.2 equiv), and DMAP (0.1 equiv).

  • Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 equiv) to the stirred solution in one portion.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired ester.

Protocol 2: Mitsunobu Reaction with Inversion of Stereochemistry

This protocol describes the esterification of a chiral piperidine methanol, such as (R)-(piperidin-2-yl)methanol, with p-nitrobenzoic acid.

Materials:

  • (R)-(Piperidin-2-yl)methanol (N-protected, e.g., with Boc) (1.0 equiv)

  • p-Nitrobenzoic Acid (1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated NaHCO₃ (aq), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-Boc protected (R)-(piperidin-2-yl)methanol (1.0 equiv), p-nitrobenzoic acid (1.5 equiv), and PPh₃ (1.5 equiv).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD (1.5 equiv) dropwise to the stirred solution over 10 minutes. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography. The triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts can be challenging to remove, so careful chromatography is required. The desired product will be the (S)-ester.

Protocol 3: TEMPO-Mediated Oxidation to the Ketone

This protocol describes the oxidation of a secondary piperidine methanol to the corresponding ketone using TEMPO and sodium hypochlorite.

Materials:

  • (Piperidin-2-yl)(phenyl)methanol (N-protected) (1.0 equiv)

  • TEMPO (0.05 equiv)

  • Aqueous solution of NaHCO₃ (e.g., 0.5 M)

  • Household Bleach (aqueous NaOCl, ~6-8%, check activity) (1.2 equiv)

  • Dichloromethane (DCM)

  • Saturated Na₂S₂O₃ (aq), Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the N-protected piperidine methanol (1.0 equiv) and TEMPO (0.05 equiv) in DCM.

  • Add the aqueous NaHCO₃ solution to the flask. The reaction is typically run as a biphasic mixture.

  • Cool the vigorously stirred mixture to 0 °C.

  • Add the NaOCl solution dropwise over 20-30 minutes, ensuring the temperature does not rise above 5 °C. The orange color of the organic layer should persist.

  • Stir at 0 °C for 1-3 hours, monitoring the reaction by TLC.

  • When the reaction is complete, quench by adding saturated aqueous Na₂S₂O₃ to destroy excess oxidant.

  • Separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

References

  • Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]

  • Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Various Authors. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Study of the Mitsunobu Reaction. Retrieved from [Link]

  • Ali, A., et al. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of sterically hindered alcohols. Retrieved from [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Imp.ac.uk. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Retrieved from [Link]

  • PMC. (n.d.). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Oxidation of secondary alcohols to ketones. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of Amino-Alcohol Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of amino-alcohol piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity compounds that are crucial for downstream applications. Piperidine derivatives are fundamental structural motifs in a vast array of pharmaceuticals.[1][2] The presence of both a basic amino group and a polar alcohol moiety within the piperidine scaffold presents unique purification challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these specific issues.

I. Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses common issues encountered during the purification of amino-alcohol piperidine intermediates in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Problem 1: My amino-alcohol piperidine intermediate is streaking or showing poor peak shape during silica gel column chromatography.

Probable Cause: This is a classic issue when purifying basic compounds like piperidines on acidic silica gel. The free silanol groups on the silica surface can strongly and often irreversibly interact with the basic nitrogen atom of the piperidine ring, leading to tailing, streaking, and in some cases, complete retention of the compound on the column.[3]

Solutions:

  • Mobile Phase Modification: A common and effective strategy is to add a competing amine to the mobile phase to neutralize the acidic silanol groups.[3]

    • Triethylamine (TEA): Add 0.1-2% (v/v) of triethylamine to your eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).[4] This will "cap" the active sites on the silica, allowing your compound to elute more cleanly.

    • Ammonia: For very basic compounds, a solution of 7N ammonia in methanol can be used as a polar modifier in your eluent.

  • Use of Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a more basic environment that repels basic compounds, leading to improved peak shape.[4]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds. Basic or neutral alumina should be chosen based on the stability of your compound.

    • Reversed-Phase Chromatography: For polar amino-alcohols, reversed-phase flash chromatography can be a powerful tool. Using a C18-functionalized silica column with a mobile phase of water and acetonitrile or methanol, often with a modifier like triethylamine or formic acid to control the ionization state of the compound, can provide excellent separation.[3]

Problem 2: I'm experiencing low recovery of my amino-alcohol from the column.

Probable Cause: Similar to the peak shape issue, strong binding to the silica gel can lead to irreversible adsorption and low recovery.[3] Additionally, the polarity of the amino-alcohol might be higher than anticipated, requiring a very polar eluent for elution.

Solutions:

  • Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system) in your gradient.

  • Employ a "Flush" Step: After your gradient is complete, flush the column with a very strong solvent system, such as 5-10% methanol in dichloromethane with 1% triethylamine, to recover any strongly bound material.

  • Consider Protecting Groups: If purification of the free amino-alcohol is consistently problematic, consider protecting the amine or alcohol group. A tert-butoxycarbonyl (Boc) group is a common choice for amines as it reduces the basicity and polarity, making chromatography more straightforward.[5] Silyl ethers are frequently used to protect alcohols.[6]

Problem 3: My purified compound is a yellow or brown oil/solid, but the NMR looks clean.

Probable Cause: Piperidine derivatives can be susceptible to air oxidation, leading to the formation of colored impurities that may not be readily detectable by NMR at low concentrations.[1]

Solutions:

  • Charcoal Treatment: Dissolve your compound in a suitable solvent and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter through a pad of celite. This is often effective at removing colored impurities.

  • Purification via Salt Formation: Convert your freebase piperidine to a salt (e.g., hydrochloride or oxalate) by treating it with the corresponding acid.[7] These salts are often crystalline and can be purified by recrystallization, which can also remove colored impurities. The free base can then be regenerated by treatment with a base.

Problem 4: I'm struggling to remove a closely-related impurity.

Probable Cause: The impurity may have a very similar polarity to your desired product, making chromatographic separation difficult. This is common with diastereomers or regioisomers.

Solutions:

  • Optimize Chromatography:

    • Shallow Gradient: Run a very shallow solvent gradient to maximize the separation between your product and the impurity.

    • Different Solvent System: Experiment with different eluent systems. Sometimes a switch from an ethyl acetate/hexanes system to a dichloromethane/methanol system can alter the selectivity.

  • Recrystallization: This is a powerful technique for removing impurities, especially if your compound is a solid.[1] The key is to find a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity has different solubility characteristics.

  • Acid-Base Extraction: This technique can be used to separate your basic amino-alcohol from neutral or acidic impurities.[8][9] By dissolving the mixture in an organic solvent and extracting with an aqueous acid, the basic piperidine will move into the aqueous layer as its protonated salt, leaving neutral impurities in the organic layer. The free base can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose column chromatography method for a novel amino-alcohol piperidine intermediate?

A1: For a new compound with unknown chromatographic behavior, a good starting point is flash column chromatography on silica gel using a gradient of methanol in dichloromethane with 0.5-1% triethylamine added to the mobile phase.[3][4] Start with a low concentration of methanol (0-2%) and gradually increase it to 10-15%. Monitor the elution using thin-layer chromatography (TLC) with the same eluent system.

Q2: How can I effectively remove water from my final product after an aqueous workup?

A2: Water can be a significant impurity after aqueous workup procedures.[1]

  • Azeotropic Removal: For compounds soluble in toluene or other solvents that form a low-boiling azeotrope with water, repeated evaporation from that solvent can effectively remove residual water.

  • Drying Agents: Dissolving the compound in a dry organic solvent (e.g., dichloromethane or ethyl acetate) and treating with a drying agent like anhydrous sodium sulfate or magnesium sulfate, followed by filtration, is a standard method.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water and stable to freezing, lyophilization is an excellent method for removing water to yield a fluffy solid.

Q3: My amino-alcohol has a chiral center. How can I separate the enantiomers?

A3: The separation of enantiomers requires a chiral environment.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for analytical and preparative separation of enantiomers.[10] Several types of chiral columns are available, and screening different columns and mobile phases is often necessary to find the optimal separation conditions.

  • Diastereomeric Salt Formation: Reacting the racemic amino-alcohol with a chiral acid (e.g., tartaric acid or mandelic acid) will form diastereomeric salts. These diastereomers have different physical properties and can often be separated by fractional crystallization.[11] After separation, the desired enantiomer of the amino-alcohol can be liberated by treatment with a base.

Q4: What are the best analytical techniques to assess the purity of my final compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to identify impurities if they are present in sufficient quantity (typically >1%).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that can detect and provide molecular weight information for both the desired product and any impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): With a suitable detector (e.g., UV, ELSD, or CAD), HPLC can provide a quantitative measure of purity by comparing the peak area of the main component to the total peak area.[12]

  • Gas Chromatography (GC): For volatile and thermally stable amino-alcohols, GC can be an effective purity assessment tool.[12]

III. Detailed Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography on Silica Gel

This protocol provides a general workflow for the purification of an amino-alcohol piperidine intermediate.

1. Sample Preparation: a. Dissolve the crude product in a minimal amount of the initial chromatography solvent or a stronger solvent like dichloromethane. b. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane), add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent to dryness.

2. Column Packing: a. Select an appropriately sized flash chromatography column based on the amount of crude material. b. Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes or dichloromethane). c. Pour the slurry into the column and allow the silica to settle. Use gentle pressure to pack the column bed evenly. d. Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.

3. Loading and Elution: a. Carefully load the prepared sample onto the top of the column. b. Begin elution with the initial, less polar solvent mixture (e.g., 100% dichloromethane + 1% TEA). c. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., methanol). A typical gradient might be from 0% to 10% methanol in dichloromethane. d. Collect fractions and monitor their composition by TLC.

4. Fraction Analysis and Product Isolation: a. Spot the collected fractions on a TLC plate and visualize the spots (e.g., using a UV lamp if the compound is UV-active, or by staining with potassium permanganate or ninhydrin). b. Combine the fractions containing the pure product. c. Evaporate the solvent under reduced pressure to obtain the purified amino-alcohol piperidine intermediate.

Protocol 2: Purification via Recrystallization

This protocol outlines the steps for purifying a solid amino-alcohol piperidine intermediate.

1. Solvent Selection: a. Place a small amount of the crude solid in a test tube. b. Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.[1] c. Test a variety of solvents of different polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, hexanes). d. If a single solvent is not suitable, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy.

2. Recrystallization Procedure: a. Dissolve the crude solid in a minimal amount of the chosen hot solvent or solvent mixture in an Erlenmeyer flask.[1] b. If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper. c. Allow the clear solution to cool slowly to room temperature to promote the formation of large crystals.[1] d. Further cooling in an ice bath can increase the yield of the crystals. e. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. f. Dry the crystals in a vacuum oven to remove residual solvent.

IV. Visualized Workflows and Data

Workflow for Selecting a Purification Method

Purification_Decision_Tree start Crude Amino-Alcohol Piperidine Intermediate is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No purity_check Assess Purity (NMR, LC-MS) recrystallization->purity_check is_polar Is the compound very polar? chromatography->is_polar normal_phase Normal-Phase Chromatography (Silica or Alumina with Amine Modifier) is_polar->normal_phase No reversed_phase Reversed-Phase Chromatography (C18 with Water/Acetonitrile) is_polar->reversed_phase Yes normal_phase->purity_check reversed_phase->purity_check is_pure Is the purity >95%? purity_check->is_pure final_product Final Product is_pure->final_product Yes further_purification Consider Alternative Methods (e.g., Salt Formation, Prep-HPLC) is_pure->further_purification No further_purification->chromatography

Caption: Decision tree for selecting a purification method.

Table 1: Common Solvent Systems for Flash Chromatography of Amino-Alcohols
Stationary PhaseSolvent System (A/B)ModifierTypical GradientNotes
Silica Gel Dichloromethane / Methanol0.1-2% Triethylamine or Ammonia in Methanol0% to 20% BGood for moderately polar to polar compounds. The modifier is crucial to prevent peak tailing.[3]
Silica Gel Ethyl Acetate / Hexanes0.1-2% Triethylamine10% to 100% ASuitable for less polar amino-alcohols.
Alumina (Neutral or Basic) Dichloromethane / MethanolNone usually required0% to 15% BA good alternative to silica for basic compounds.
C18 Reversed-Phase Water / Acetonitrile or Methanol0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid5% to 95% BEffective for very polar compounds. The acidic modifier helps to protonate the amine, improving peak shape.[3]
Amine-Functionalized Silica Ethyl Acetate / HexanesNone required10% to 100% AIdeal for basic compounds, providing excellent peak shape without a mobile phase modifier.[4]
Table 2: Troubleshooting Summary
IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing/Streaking on Silica Acid-base interaction with silanol groups.[3]Add triethylamine or ammonia to the eluent; use alumina or amine-functionalized silica.
Low Compound Recovery Irreversible adsorption on silica.Increase eluent polarity; use a stronger final flush; switch to a different stationary phase.
Colored Impurities Oxidation of the piperidine ring.[1]Treat with activated charcoal; purify via salt formation and recrystallization.
Difficulty Separating Isomers Similar polarity.Use a shallower solvent gradient; try a different solvent system; attempt recrystallization.
Compound Insoluble for Loading High polarity or crystallinity.Adsorb the compound onto silica gel or celite before loading (dry loading).

V. References

  • Process for the purification of an aminoalcohol. (n.d.). Google Patents. Retrieved February 12, 2026, from

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 12, 2026, from [Link]

  • Blaschke, G. (1980). Chromatographic resolution of racemates. Angewandte Chemie International Edition in English, 19(1), 13-24.

  • Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Protecting Groups For Alcohols. (2015, June 17). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. Retrieved February 12, 2026, from [Link]

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents. Retrieved February 12, 2026, from

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4785.

  • Workup for Removing Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 12, 2026, from [Link]

  • How to remove excess 4-amino piperidine from reaction medium? (2018, November 27). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 12, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. (2022, May 24). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis method of N-boc-4-hydroxypiperidine. (n.d.). Google Patents. Retrieved February 12, 2026, from

  • Successful Flash Chromatography. (n.d.). King Group. Retrieved February 12, 2026, from [Link]

  • PROCESS FOR RESOLVING CHIRAL PIPERIDINE ALCOHOL AND PROCESS FOR SYNTHESIS OF PYRAZOLO [1,5-A]PYRIMIDINE DERIVATIVES USING SAME. (2008, February 21). Google Patents. Retrieved February 12, 2026, from

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6). Chromatography Today. Retrieved February 12, 2026, from [Link]

  • Synthesis of 1,2-amino alcohols. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft. Retrieved February 12, 2026, from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 12, 2026, from [Link]

  • 4-Hydroxy-N-methylpiperidine. (n.d.). Cheméo. Retrieved February 12, 2026, from [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents. Retrieved February 12, 2026, from

  • Amino Acid-Protecting Groups. (2004). Chemical Reviews, 104(6), 2917-3052.

  • Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. (2023, June 11). YouTube. Retrieved February 12, 2026, from [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. (n.d.). Google Patents. Retrieved February 12, 2026, from

  • Amine workup. (n.d.). Reddit. Retrieved February 12, 2026, from [Link]

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. Retrieved February 12, 2026, from [Link]

  • Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved February 12, 2026, from [Link]

  • How can we protect an amino group leaving an alcohol group free? (2014, June 14). ResearchGate. Retrieved February 12, 2026, from [Link]

  • A Systematic Guide on HPLC Troubleshooting. (n.d.). Journal of Pharmaceutical Research and Development. Retrieved February 12, 2026, from [Link]

  • Acid–base extraction. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method. (n.d.). Google Patents. Retrieved February 12, 2026, from

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. (1991). Journal of Chromatographic Science, 29(1), 1-5.

  • 4-Hydroxy-N-methylpiperidine. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. (2025). Scientific Reports, 15(1), 705.

  • Bionano Prep SP and DLS Kit Troubleshooting Guide. (n.d.). Bionano Genomics. Retrieved February 12, 2026, from [Link]

  • Chiral analysis. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Protecting Groups. (n.d.). Stoltz Group, Caltech. Retrieved February 12, 2026, from [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. (2018). Chromatography, 39(2), 65-71.

Sources

Validation & Comparative

The Metabolic Shield: A Comparative Guide to the Half-life of 3,3-Dimethylpiperidine vs. Unsubstituted Piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2][3][4] However, the metabolic liabilities of the piperidine ring often present a significant hurdle in the journey from a promising lead compound to a viable clinical candidate. This guide offers an in-depth comparison of the metabolic half-life of unsubstituted piperidine and its 3,3-dimethyl substituted counterpart, providing a technical narrative grounded in scientific principles and supported by experimental methodologies.

The Significance of Metabolic Half-Life in Drug Development

A molecule's metabolic half-life is a critical pharmacokinetic parameter that dictates its duration of action, dosing frequency, and potential for accumulation. The metabolic fate of a drug candidate profoundly influences its overall pharmacokinetic profile, including its bioavailability and potential for drug-drug interactions.[5] For piperidine-containing molecules, the ring and its substituents are frequently susceptible to metabolic modification by drug-metabolizing enzymes, predominantly the cytochrome P450 (CYP) superfamily.[5][6]

Metabolic Pathways of Piperidine: A Tale of Two Scaffolds

The metabolic transformation of piperidine-containing compounds is a multifaceted process, primarily orchestrated by Phase I drug-metabolizing enzymes located in the liver.[7][8] The primary metabolic routes for unsubstituted piperidine analogs include:

  • N-dealkylation: This is a common metabolic pathway for many 4-aminopiperidine drugs, often catalyzed by CYP3A4.[9]

  • Alpha-carbon Oxidation: Oxidation of the carbon atom adjacent to the nitrogen can lead to the formation of a lactam.

  • Ring Opening: Enzymatic reactions can result in the cleavage of the piperidine ring.

  • N-oxidation: Similar to other amines, the nitrogen atom can be oxidized.

  • Ring Contraction: In some instances, piperidine can undergo ring contraction to form a pyrrolidine derivative.[10][11]

The introduction of a gem-dimethyl group at the 3-position of the piperidine ring dramatically alters its metabolic profile. This substitution introduces significant steric bulk, which can hinder the approach of metabolizing enzymes to the sites of oxidation.[12][13] This "metabolic shield" is a key strategy employed by medicinal chemists to enhance the metabolic stability of drug candidates.[14]

The Underlying Mechanism: Steric Hindrance and Metabolic Switching

The increased metabolic half-life of 3,3-dimethylpiperidine can be attributed to the principle of steric hindrance. The bulky gem-dimethyl group physically obstructs the active site of CYP enzymes, making it more difficult for the enzyme to bind and catalyze the oxidation of the piperidine ring.[3][15] This steric blockade is particularly effective at preventing oxidation at the adjacent C2 and C4 positions.

This steric hindrance can also lead to a phenomenon known as "metabolic switching," where the primary site of metabolism is shifted to a less sterically hindered position on the molecule. While the piperidine ring itself becomes more resistant to metabolism, other parts of a larger drug molecule may become more susceptible.

Comparative Metabolic Stability Data

The following table presents illustrative data from a simulated head-to-head microsomal stability assay comparing unsubstituted piperidine with 3,3-dimethylpiperidine. This data is representative of the typical differences observed in metabolic stability between these two scaffolds.

CompoundScaffoldHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Analog P1 Unsubstituted Piperidine1565.4
Analog P2 3,3-Dimethylpiperidine> 60< 11.6

Disclaimer: The data presented in this table is for illustrative purposes only and is intended to represent typical trends in metabolic stability. Actual experimental results will vary depending on the specific molecular structure and assay conditions.

Experimental Protocols

A robust assessment of metabolic stability is crucial for the progression of drug candidates. The in vitro liver microsomal stability assay is a widely used method to evaluate the intrinsic clearance of a compound.

In Vitro Liver Microsomal Stability Assay

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds (Unsubstituted and 3,3-dimethylpiperidine analogs)

  • Pooled human liver microsomes (HLM)

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard (for reaction termination and sample processing)

  • 96-well plates

  • Incubator

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[9][10][11][16][17]

Procedure:

  • Preparation:

    • Prepare a working solution of the test compounds in a suitable solvent (e.g., DMSO).

    • Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[7][8]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the HLM suspension to the wells of a 96-well plate.

    • Add the test compound to the wells to achieve the final desired concentration (typically 1 µM).[2][14]

    • Pre-incubate the plate at 37°C for approximately 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[14]

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[7][14]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[9][16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[14]

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration) .[14]

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile, including the half-life, of a test compound in a living organism.

Materials:

  • Test compounds

  • Appropriate animal model (e.g., rats, mice)

  • Dosing vehicles

  • Blood collection supplies

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Dosing:

    • Administer the test compound to the animals via the intended clinical route (e.g., oral gavage, intravenous injection).[18]

  • Blood Sampling:

    • Collect blood samples at predetermined time points post-dosing.

  • Sample Processing:

    • Process the blood samples to obtain plasma or serum.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma/serum samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to analyze the concentration-time data and determine key parameters, including half-life (t½), clearance (CL), and volume of distribution (Vd).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Unsubstituted Piperidine Metabolism cluster_1 3,3-Dimethylpiperidine Metabolism Unsubstituted_Piperidine Unsubstituted Piperidine CYP450 CYP450 Unsubstituted_Piperidine->CYP450 Metabolic Attack Metabolites_U Metabolites (Lactam, Ring-opened, etc.) CYP450->Metabolites_U 3,3-Dimethylpiperidine 3,3-Dimethyl- piperidine CYP450_blocked CYP450 3,3-Dimethylpiperidine->CYP450_blocked Steric Hindrance Metabolites_D Reduced Metabolite Formation CYP450_blocked->Metabolites_D

Caption: Metabolic fate of unsubstituted vs. 3,3-dimethylpiperidine.

In Vitro Microsomal Stability Assay Workflow A Prepare Reagents (Compound, Microsomes, NADPH) B Incubate at 37°C A->B C Sample at Time Points (0, 5, 15, 30, 60 min) B->C D Terminate Reaction (Acetonitrile + Internal Standard) C->D E Centrifuge to Precipitate Protein D->E F Analyze Supernatant by LC-MS/MS E->F G Data Analysis (Calculate t½ and CLint) F->G

Caption: Workflow for in vitro microsomal stability assay.

Conclusion

The strategic incorporation of a 3,3-dimethyl group on a piperidine ring serves as a powerful tool in medicinal chemistry to enhance metabolic stability. By sterically shielding the piperidine core from enzymatic attack, this substitution can significantly prolong the metabolic half-life of a compound, a critical step in optimizing its pharmacokinetic profile for clinical success. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these metabolic differences and make informed decisions in the drug discovery and development process.

References

  • Fu, Z., Yang, L., Sun, D., Qu, Z., Zhao, Y., Gao, J., & Wang, Y. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099–11107. [Link]

  • Danielak, R., & Wieczorek, P. (2000). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological Research, 41(6), 653–661. [Link]

  • Zhu, M., Zhao, T., Yabut, J., He, L., & Rodrigues, A. D. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Medicinal Chemistry, 54(13), 4563–4574. [Link]

  • Fu, Z., Yang, L., Sun, D., Qu, Z., Zhao, Y., Gao, J., & Wang, Y. (2020). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions, 49(32), 11099–11107. [Link]

  • Pecic, S., Zivkovic, A., & Deng, S. X. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. Prostaglandins & other lipid mediators, 136, 1-9. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Robbins, K. J., March, C. L., & Boddy, C. N. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Angewandte Chemie (International ed. in English), 54(8), 2493–2496. [Link]

  • Pecic, S., Zivkovic, A., & Deng, S. X. (2018). Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability. eScholarship, University of California. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of medicinal chemistry, 61(6), 2166–2210. [Link]

  • Mashayekhi, V., & Al-Abadleh, H. A. (2021). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules (Basel, Switzerland), 26(16), 4949. [Link]

  • Shoda, T., Ijuin, R., Iwamura, A., & Nishikawa, M. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug metabolism and pharmacokinetics, 38, 100391. [Link]

  • Pinto, A., Gessner, G., & Jones, P. (2016). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. Bioorganic & medicinal chemistry letters, 26(19), 4824–4828. [Link]

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  • Kadowaki, H., Uematsu, S., & Nakajima, M. (2002). Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. Journal of mass spectrometry : JMS, 37(2), 163–170. [Link]

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A Comparative Guide to the Mass Spectrometric Fragmentation Patterns of Dimethylpiperidine Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of isomeric compounds is a significant challenge in analytical chemistry, particularly within the pharmaceutical and drug development sectors. Dimethylpiperidine alcohols, a class of compounds with multiple isomers, present a unique case study for the application of mass spectrometry. The relative positions of the N,N-dimethyl, and hydroxyl functional groups on the piperidine ring profoundly influence their fragmentation behavior under both electron ionization (EI) and electrospray ionization (ESI). This guide provides a detailed comparison of the predicted mass spectrometric fragmentation patterns of various dimethylpiperidine alcohol isomers. Due to a scarcity of directly comparative experimental data in peer-reviewed literature, this document leverages fundamental principles of mass spectrometry and data from analogous structures to construct a predictive framework for isomer differentiation. We will explore the characteristic fragmentation pathways, including alpha-cleavages, ring fissions, and neutral losses, that serve as fingerprints for structural identification.

Introduction: The Challenge of Isomer Differentiation

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of pharmaceuticals and natural products.[1] The specific substitution pattern on the piperidine ring is critical to a molecule's biological activity. Consequently, the ability to unambiguously distinguish between positional isomers is paramount during drug discovery, development, and quality control. Dimethylpiperidine alcohols, with the molecular formula C₇H₁₅NO, exist as numerous constitutional isomers and diastereomers, each potentially possessing distinct pharmacological and toxicological profiles.

Mass spectrometry (MS) is a powerful tool for the structural characterization of these compounds.[2] The fragmentation patterns generated within the mass spectrometer are intrinsically linked to the molecule's structure. Electron Ionization (EI), a "hard" ionization technique, induces extensive fragmentation, providing a detailed structural fingerprint.[1] In contrast, Electrospray Ionization (ESI), a "soft" ionization method, typically generates a protonated molecular ion, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) to elicit structurally informative fragmentation.[2]

This guide will provide a comparative analysis of the predicted fragmentation patterns of key dimethylpiperidine alcohol isomers under both EI-MS and ESI-MS/MS conditions. By understanding the underlying fragmentation mechanisms, researchers can more confidently identify and differentiate these isomers, even in the absence of certified reference standards for every possible permutation.

Fundamental Principles of Fragmentation in Piperidine Alcohols

The fragmentation of dimethylpiperidine alcohols is primarily dictated by the presence of two key functional groups: the tertiary amine (the N,N-dimethylated piperidine nitrogen) and the alcohol (the hydroxyl group).

Electron Ionization (EI) Fragmentation

In EI-MS, a high-energy electron beam bombards the analyte molecule, ejecting an electron to form a molecular ion (M⁺•), which is a radical cation.[3] The primary site of ionization in a piperidine derivative is typically the nitrogen atom, due to its non-bonding lone pair of electrons.[1] The resulting M⁺• is energetically unstable and rapidly undergoes fragmentation to produce more stable ions.

The two dominant fragmentation pathways for these compounds are:

  • Alpha-Cleavage: This is the most characteristic fragmentation for amines. It involves the homolytic cleavage of a C-C bond adjacent to the nitrogen atom.[4] This process is driven by the formation of a resonance-stabilized iminium ion. The fragmentation will favor the loss of the largest or most stable alkyl radical.[1]

  • Alcohol-Related Fragmentation: Alcohols can also undergo alpha-cleavage at the carbon bearing the hydroxyl group.[5] Another common pathway is the loss of a neutral water molecule (H₂O), although this is often more prominent in ESI-MS/MS.[2]

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

ESI is a soft ionization technique that produces protonated molecules, [M+H]⁺, in the positive ion mode.[1] These even-electron ions are relatively stable. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID) with an inert gas.[6]

Key fragmentation pathways for protonated dimethylpiperidine alcohols include:

  • Neutral Loss of Water: The loss of H₂O from the protonated molecule is a highly characteristic fragmentation for alcohols.[2] This results in an [M+H-18]⁺ ion.

  • Ring Fission and Cleavages Initiated by the Protonated Nitrogen: The positive charge on the nitrogen can induce cleavage of adjacent bonds, leading to ring-opening and the formation of various fragment ions.

Comparative Fragmentation Analysis of Isomers

To illustrate the differences in fragmentation, we will predict the mass spectra for three representative isomers: 1,2-dimethyl-3-piperidinol , 1,3-dimethyl-4-piperidinol , and 1,4-dimethyl-3-piperidinol . All have a nominal molecular weight of 129 u.

Predicted Electron Ionization (EI) Fragmentation Patterns

Under EI conditions, the initial ionization will occur at the nitrogen atom. The subsequent alpha-cleavages will be the most informative for differentiating the isomers.

For this isomer, there are three potential alpha-cleavages: loss of the N-methyl group, loss of the C2-methyl group, or ring opening. The most favored cleavage is typically the loss of the largest substituent on the alpha-carbon.

  • Pathway A1 (Loss of C₂H₅ radical): Cleavage of the C2-C3 bond, followed by rearrangement and loss of an ethyl radical (from the ring), can lead to a stable iminium ion.

  • Pathway A2 (Loss of CH₃ radical): Cleavage of the C1-N bond (loss of N-methyl) or the C2-CH₃ bond are possible. Loss of the methyl group at C2 is a classic alpha-cleavage, leading to a prominent ion.

  • Key Fragments: The most diagnostic fragment would likely arise from cleavage between C2 and C3, leading to an ion at m/z 98 . Another significant fragment would be from the loss of the C2-methyl group, resulting in an ion at m/z 114 .

The positions of the methyl groups alter the alpha-cleavage possibilities.

  • Pathway B1 (Loss of C₂H₅ radical): Alpha-cleavage involving the C2-C3 bond would lead to the loss of a propyl radical from the ring, forming a stable iminium ion at m/z 84 .

  • Pathway B2 (Loss of CH₃ radical): Loss of the N-methyl group is a competing pathway, resulting in an ion at m/z 114 .

  • Key Fragments: The ion at m/z 84 is expected to be highly characteristic for this isomer, representing a stable fragment resulting from alpha-cleavage and ring fission. A fragment resulting from cleavage at the hydroxyl-bearing carbon could also be observed.

  • Pathway C1 (Loss of C₂H₅ radical): Alpha-cleavage at the C2-C3 bond would lead to the loss of a substituted propyl radical, with a prominent fragment expected at m/z 71 .

  • Pathway C2 (Loss of CH₃ radical): Loss of the N-methyl group would again produce an ion at m/z 114 .

  • Key Fragments: The ion at m/z 71 is predicted to be a key diagnostic fragment for this isomer.

EI_Fragmentation cluster_A Isomer A (1,2-dimethyl-3-piperidinol) cluster_B Isomer B (1,3-dimethyl-4-piperidinol) cluster_C Isomer C (1,4-dimethyl-3-piperidinol) A_M M+• (m/z 129) A_F1 m/z 98 A_M->A_F1 α-cleavage A_F2 m/z 114 A_M->A_F2 Loss of •CH3 B_M M+• (m/z 129) B_F1 m/z 84 B_M->B_F1 α-cleavage B_F2 m/z 114 B_M->B_F2 Loss of •CH3 C_M M+• (m/z 129) C_F1 m/z 71 C_M->C_F1 α-cleavage C_F2 m/z 114 C_M->C_F2 Loss of •CH3

Caption: Predicted major EI fragmentation pathways for three dimethylpiperidine alcohol isomers.

Table 1: Comparison of Predicted Key Diagnostic Fragments in EI-MS

IsomerPredicted Key Diagnostic Fragment (m/z)Proposed Origin
1,2-dimethyl-3-piperidinol 98Alpha-cleavage at C2-C3
1,3-dimethyl-4-piperidinol 84Alpha-cleavage and ring fission
1,4-dimethyl-3-piperidinol 71Alpha-cleavage and ring fission
Predicted ESI-MS/MS Fragmentation Patterns

In ESI-MS/MS, all three isomers will first form a protonated molecule at m/z 130 . The most facile fragmentation will be the neutral loss of water.

  • Initial Fragmentation (Common to All Isomers):

    • [M+H]⁺ → [M+H - H₂O]⁺ + H₂O

    • m/z 130 → m/z 112

The structure of the resulting m/z 112 ion will differ for each isomer, leading to distinct subsequent fragmentation pathways.

The loss of water from the 3-position will likely be followed by fragmentation driven by the nitrogen. A subsequent loss of ethylene (28 u) from the ring is a plausible pathway, leading to a fragment at m/z 84 .

The m/z 112 ion from this isomer may undergo a retro-Diels-Alder-type fragmentation or other ring cleavages. A characteristic fragment could be the loss of a methyl group, leading to an ion at m/z 97 .

The m/z 112 ion here has a different structure again. Fragmentation might involve the loss of a propylene fragment (42 u), leading to an ion at m/z 70 .

ESI_Fragmentation cluster_isomers Secondary Fragmentation of m/z 112 MH [M+H]+ (m/z 130) MH_H2O [M+H - H2O]+ (m/z 112) MH->MH_H2O Neutral Loss Frag_A Isomer A -> m/z 84 MH_H2O->Frag_A Frag_B Isomer B -> m/z 97 MH_H2O->Frag_B Frag_C Isomer C -> m/z 70 MH_H2O->Frag_C

Caption: Predicted ESI-MS/MS fragmentation, starting with a common neutral loss.

Table 2: Comparison of Predicted Key Diagnostic Product Ions in ESI-MS/MS

IsomerPrecursor Ion (m/z)Primary Product Ion (m/z)Predicted Secondary Diagnostic Ion (m/z)
1,2-dimethyl-3-piperidinol 13011284
1,3-dimethyl-4-piperidinol 13011297
1,4-dimethyl-3-piperidinol 13011270

Experimental Protocols

The following are generalized protocols for the analysis of dimethylpiperidine alcohols. Optimization will be required for specific isomers and instrumentation.

GC-EI-MS Analysis

This method is suitable for the analysis of these relatively volatile and thermally stable compounds.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

    • Further dilute as necessary to be within the linear range of the instrument (typically to the low µg/mL range).

  • Gas Chromatography (GC) Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection at 250 °C.

    • Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[7]

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the molecular ion peak (if present) and major fragment ions.

    • Compare the obtained mass spectrum with spectral libraries (e.g., NIST) and the predicted fragmentation patterns outlined in this guide.

GCMS_Workflow Sample Sample Prep Dissolve in MeOH/DCM GC GC Separation DB-5ms Column Temp Gradient Sample->GC Ionization EI Ionization 70 eV GC->Ionization MS Mass Analysis Scan m/z 40-300 Ionization->MS Data Data Analysis Compare to Libraries & Predictions MS->Data

Caption: A typical workflow for the GC-EI-MS analysis of dimethylpiperidine alcohols.

LC-ESI-MS/MS Analysis

This method is highly sensitive and provides confirmation of the molecular weight before fragmentation.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 100 µg/mL.

    • Further dilute to the ng/mL range for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 40 °C.[7]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[7]

    • MS1 Scan: Perform a full scan from m/z 100-300 to identify the [M+H]⁺ precursor ion at m/z 130.

    • MS/MS Scan: Perform a product ion scan of the precursor ion at m/z 130.

    • Collision Energy: Optimize the collision energy (e.g., a stepped collision energy of 10, 20, and 40 eV) to obtain a rich fragmentation spectrum.

  • Data Analysis:

    • Identify the precursor ion ([M+H]⁺) and the resulting product ions.

    • Propose fragmentation pathways based on observed mass losses, paying close attention to the neutral loss of water and subsequent fragments as predicted in this guide.

Conclusion

While a comprehensive experimental library of mass spectra for all dimethylpiperidine alcohol isomers is not currently available, a robust and predictive understanding of their fragmentation behavior can be achieved by applying fundamental principles of mass spectrometry. Under Electron Ionization, the key differentiators will be the unique fragment ions arising from alpha-cleavage, which is dictated by the specific substitution pattern on the piperidine ring. Under Electrospray Ionization with tandem MS, while the initial loss of water is a common feature, the subsequent fragmentation of the resulting [M+H - H₂O]⁺ ion provides a secondary layer of isomer-specific information. By combining these two analytical approaches and comparing the empirical data to the predictive models outlined in this guide, researchers can achieve a high degree of confidence in the structural elucidation of these challenging isomeric compounds.

References

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved February 12, 2026, from [Link]

  • de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1247-1254. [Link]

  • e-PG Pathshala. (n.d.). General Fragmentation Rules. Retrieved February 12, 2026, from [Link]

  • Galaxy Training. (2024, October 1). Predicting EI+ mass spectra with QCxMS. Retrieved February 12, 2026, from [Link]

  • Gross, J. H. (2004). Mass Spectrometry: A Textbook. Springer.
  • Jackson, G. (2018, December 31). mass spectrometry: alpha-cleavage [Video]. YouTube. [Link]

  • MestreLab. (2014, August 29). Mnova MSChrom: predicting the MS spectrum for a proposed compound or for a molecular formula [Video]. YouTube. [Link]

  • MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved February 12, 2026, from [Link]

  • NIST. (n.d.). Piperidine, 1,2-dimethyl-. NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB. [Link]

  • Prot pi. (n.d.). Mass Spec Simulator. Retrieved February 12, 2026, from [Link]

  • Varejão, E. V. V., et al. (2011). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(6), 1145-1152. [Link]

  • Wikipedia. (n.d.). Gas-phase ion chemistry. Retrieved February 12, 2026, from [Link]

  • Wishart, D. S., et al. (2019). CFM-ID 3.0: Significantly Improved ESI-MS/MS Prediction and Compound Identification. Metabolites, 9(4), 72. [Link]

  • Zhang, Q., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 57-66. [Link]

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Safety Operating Guide

Personal protective equipment for handling (3,3-Dimethylpiperidin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (3,3-Dimethylpiperidin-2-yl)methanol Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Summary & Hazard Architecture

Substance Identity: this compound Chemical Class: Functionalized Piperidine (Secondary Amine / Primary Alcohol) Primary Hazard Classification (SAR-Derived): CORROSIVE / ACUTE TOXIN

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be sparse in public dossiers, its structure dictates its safety protocol. It combines a lipophilic hydrocarbon scaffold with a highly basic secondary amine (pKa ~11) and a polar hydroxymethyl group.

The Mechanistic Risk:

  • Basicity: The unhindered secondary amine is a strong base. Upon contact with moist tissue (eyes, mucous membranes), it generates hydroxide ions, leading to liquefaction necrosis (saponification of lipids). Unlike acid burns, which form a protective eschar, amine burns penetrate deeply and rapidly.

  • Permeation: The dimethyl substitution increases lipophilicity compared to simple piperidine, potentially accelerating transdermal uptake .

  • Sensitization: Secondary amines are known sensitizers; repeated exposure may induce allergic dermatitis or respiratory hypersensitivity.

Personal Protective Equipment (PPE) Matrix

This protocol uses a "Barrier-in-Depth" approach. Do not rely on a single layer of protection.

A. Hand Protection (Critical Control Point)

Standard thin nitrile exam gloves are insufficient for prolonged contact with substituted piperidines.

Protocol LevelGlove MaterialThickness (min)Breakthrough Time (Est.)Rationale
Incidental Contact (Weighing <100 mg)Nitrile (Double Gloved) 0.11 mm (outer)< 15 minsNitrile provides fair splash resistance but amines degrade it over time. Double gloving allows immediate removal of the outer layer upon contamination.
Synthesis / Transfer (>100 mg or Liquid)High-Grade Nitrile or Neoprene 0.20 mm (8 mil)> 60 minsThicker gauge prevents micro-pinholes and slows permeation.
Spill Cleanup / Immersion Laminate (Silver Shield/4H) or Butyl > 0.5 mm> 480 minsLaminates are chemically impervious to amines and alcohols. Essential for gross contamination.

Scientist's Note: Always perform a pneumatic test (inflate with air) on thick gloves before use to check for manufacturing defects.

B. Eye & Face Protection

Safety glasses are NOT acceptable.

  • Requirement: Indirect-Vent Chemical Splash Goggles (ANSI Z87.1+ / EN 166).

  • Why: Amine vapors can bypass safety glasses and dissolve in the tear film, causing chemical conjunctivitis and corneal hazing (blue haze).

  • High Volume (>5g): Add a Face Shield over goggles to protect the neck and chin from splashes.

C. Respiratory Protection[1][2][3][4][5]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas Cartridges (Organic Vapor + Ammonia/Methylamine) .

    • Note: Standard Organic Vapor (OV) cartridges have short service lives for amines; ensure the cartridge is rated for amines/ammonia.

D. Body Protection[2][6][7]
  • Standard: Cotton lab coat (high neck, snap closures).

  • Enhanced: Chemical-resistant apron (Tychem® or PVC) required when transferring liquid stock solutions to prevent soak-through to personal clothing.

PPE Decision Logic (Visualization)

The following diagram illustrates the decision workflow for selecting the correct PPE based on the operational state of the chemical.

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Liquid Liquid / Solution State->Liquid Dissolving/Rxn Small < 100 mg Solid->Small Large > 100 mg Solid->Large DustRisk Dust Generation? Solid->DustRisk Liquid->Small Liquid->Large Quantity Quantity? Level1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Small->Level1 Level2 LEVEL 2 PPE: 8-mil Nitrile/Neoprene Face Shield + Goggles Apron + Sleeves Large->Level2 DustRisk->Level1 No DustRisk->Level2 Yes (Use Powder Hood)

Figure 1: PPE Selection Decision Matrix based on physical state and quantity.

Operational Protocols
A. Pre-Handling Verification
  • Neutralization Check: Locate the "Base Spill Kit" (Citric acid or Sodium Bisulfate). Do not use standard clay absorbents alone; neutralization is required first.

  • Equipment Check: Verify fume hood flow alarm is active.

  • Glove Inspection: Check for discoloration or stiffness (signs of degradation) if reusing thick gloves.

B. Weighing & Transfer (Step-by-Step)
  • Setup: Place the balance inside the fume hood or use a powder containment enclosure. If the balance is outside, use a tared, sealable secondary container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.

  • Dissolution: Add solvent slowly. This compound is exothermic upon protonation (acid addition). If dissolving in acid, chill the receiving flask.

C. Decontamination
  • Tools: Wipe spatulas/glassware with a paper towel soaked in dilute acetic acid (vinegar) or 1M HCl to convert the amine to its non-volatile salt form before removing from the hood.

  • Hands: Wash hands with soap and water immediately after doffing gloves. Do not use alcohol-based sanitizers while wearing gloves, as alcohol increases the permeability of nitrile to amines.

Emergency Response: Spill Management

If a spill occurs, speed is critical to prevent vapor buildup.

Spill_Response Alert 1. ALERT & EVACUATE Notify nearby personnel Assess 2. ASSESS Is it > 50mL or outside hood? Alert->Assess Major MAJOR SPILL Evacuate Lab Call EHS/Fire Dept Assess->Major Yes Minor MINOR SPILL Don Level 2 PPE Assess->Minor No Neutralize 3. NEUTRALIZE Apply Citric Acid/Sodium Bisulfate (Wait for heat dissipation) Minor->Neutralize Absorb 4. ABSORB Use Vermiculite or Pads (Do not use paper towels) Neutralize->Absorb Clean 5. DECONTAMINATE Wipe surface with 1% HCl then Soap & Water Absorb->Clean Dispose 6. DISPOSE Label as 'Hazardous Waste: Corrosive Amine Debris' Clean->Dispose

Figure 2: Logic flow for managing spills of corrosive amine derivatives.

Critical Note on Disposal: Never dispose of amine waste in the "Acid Waste" stream without first verifying compatibility. Mixing concentrated amines with concentrated oxidizing acids (like Nitric acid) can be explosive. Segregate as "Basic Organic Waste."

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (n.d.).[8] Information on Chemicals - Piperidine Derivatives. (Used for SAR Hazard Extrapolation). [Link]

  • PubChem. (2025). Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.